![molecular formula C21H22N2OS B2452068 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone CAS No. 536702-46-2](/img/structure/B2452068.png)
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone” is a complex organic molecule that contains an indole ring, a phenyl group, a piperidine ring, and a sulfanyl (thiol) group . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring and is usually attached to a molecule by one carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The indole and phenyl groups are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons. The piperidine ring is not aromatic but is still cyclic. The sulfanyl group is a simple functional group consisting of a sulfur atom bonded to a hydrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the sulfanyl group could make this compound somewhat polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Structural Characterization in Drug Synthesis
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone, as part of the piperidine derivatives, has been studied in the context of drug synthesis. For instance, Eckhardt et al. (2020) examined the crystal and molecular structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, which emerged as a side product in the synthesis of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Synthesis and Characterization Techniques
Karthik et al. (2021) conducted a study on a compound with a similar structural motif, focusing on its synthesis, structural studies, and theoretical calculations. They emphasized the importance of the piperidine ring's conformation and its implications in the molecule's overall properties (Karthik et al., 2021).
Biological Activity Research
Research has also been conducted on the biological activity of compounds structurally related to 2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone. For example, Hu et al. (2001) explored the biological activity of a series of novel (4-piperidin-1-yl)-phenyl sulfonamides, which are structurally similar, for their potential as human beta(3) agonists (Hu et al., 2001).
Antimicrobial and Antifungal Agents
Patel et al. (2012) synthesized a new series of compounds based on various substituted piperazines and piperidines, aiming to develop novel antimicrobial agents. Their findings provide insights into the potential of these compounds in addressing microbial resistance (Patel et al., 2012).
Anti-Inflammatory Activity
Karande and Rathi (2017) synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone to study their potential as anti-inflammatory compounds. Their research underscores the therapeutic potential of such molecules in reducing inflammation (Karande & Rathi, 2017).
Anticancer Activity
Vinaya et al. (2011) synthesized (substituted phenyl) {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives to explore their anticancer effects, particularly against human leukemia cells. This research highlights the importance of functional group variation in enhancing biological activity (Vinaya et al., 2011).
Antibacterial Activity
Merugu et al. (2010) investigated the antibacterial activity of piperidine derivatives, demonstrating the potential of these compounds in addressing bacterial infections (Merugu et al., 2010).
One-Pot Synthesis Techniques
Kobayashi et al. (2013) developed an efficient one-pot method for the synthesis of 2-sulfanyl-3-sulfinyl(or sulfonyl)-1H-indoles, demonstrating the effectiveness of such methods in synthesizing complex molecules (Kobayashi et al., 2013).
Ligand Design for Metal Complexes
Castiñeiras et al. (2019) designed specific ligands for Group 12 elements, including 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, providing insights into the structural assessment and hydrogen-bonded supramolecular assembly analysis in ligand-metal complexes (Castiñeiras et al., 2019).
Synthesis of Diverse Derivatives
Kobayashi et al. (2013) also developed a method for synthesizing diverse 3-aryl-2-sulfanylthienopyridines, showcasing the versatility of these compounds in chemical synthesis (Kobayashi et al., 2013).
Synthesis and Pharmacological Screening
Rubab et al. (2017) conducted pharmacological screening and computational analysis of various 2-(1H-Indol-3-yl) derivatives, contributing to our understanding of the pharmacological properties of such compounds (Rubab et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS/c24-19(23-13-7-2-8-14-23)15-25-21-17-11-5-6-12-18(17)22-20(21)16-9-3-1-4-10-16/h1,3-6,9-12,22H,2,7-8,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCYEBUHPCGFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

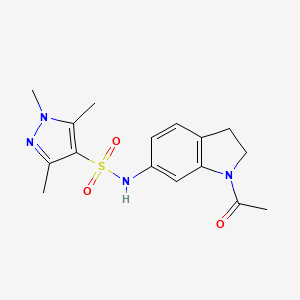
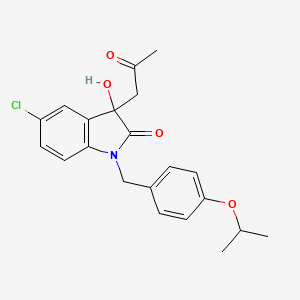

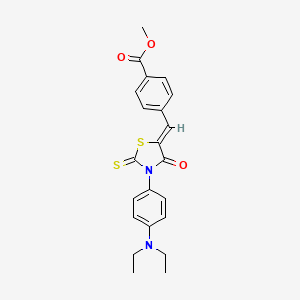

![6-(4-Fluorophenyl)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2451993.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2451997.png)
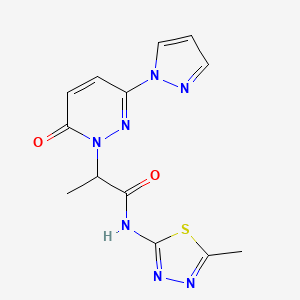
![1-(3,4-dimethylphenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2452001.png)
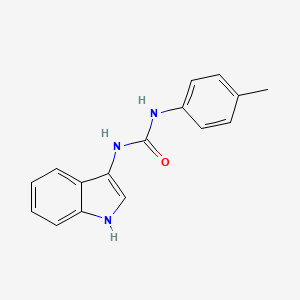

![2-[(2,5-Dimethylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2452006.png)
![2-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2452007.png)
![4-Methyl-6-(pyrrolidin-1-yl)-2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2452008.png)